An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide
An In-depth Technical Guide to 4-Amino-2,3,5,6-tetrafluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,3,5,6-tetrafluorobenzamide is a fluorinated aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules. Its unique electronic properties, stemming from the presence of multiple fluorine atoms, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final products. This guide provides a comprehensive overview of the chemical and physical properties of 4-Amino-2,3,5,6-tetrafluorobenzamide, a detailed plausible synthetic protocol, and its known applications.
Chemical and Physical Properties
The key physicochemical properties of 4-Amino-2,3,5,6-tetrafluorobenzamide are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1548-74-9 | [1] |
| Molecular Formula | C₇H₄F₄N₂O | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 183 - 188 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis involves two main steps:
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Nitration of Pentafluorobenzamide: Introduction of a nitro group at the para position to the amide group.
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Reduction of 4-Nitro-2,3,5,6-tetrafluorobenzamide: Conversion of the nitro group to an amino group to yield the final product.
Caption: Proposed two-step synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic route. These are based on standard procedures for similar reactions and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 2,3,5,6-Tetrafluoro-4-nitrobenzamide
This procedure is based on the general method for the nitration of aromatic compounds.
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Materials:
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Pentafluorobenzamide
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Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Ice
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Deionized water
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Dichloromethane
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Anhydrous magnesium sulfate
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Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid to pentafluorobenzamide at 0 °C (ice bath).
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Slowly add fuming nitric acid dropwise to the stirred mixture, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The precipitated solid is collected by vacuum filtration and washed with cold deionized water until the washings are neutral.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
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Step 2: Synthesis of 4-Amino-2,3,5,6-tetrafluorobenzamide
This procedure is based on a standard method for the reduction of an aromatic nitro group using tin(II) chloride.[3]
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Materials:
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2,3,5,6-Tetrafluoro-4-nitrobenzamide
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution (e.g., 5 M)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Procedure:
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Dissolve 2,3,5,6-tetrafluoro-4-nitrobenzamide in ethanol in a round-bottom flask.
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Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to yield the crude 4-Amino-2,3,5,6-tetrafluorobenzamide.
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The product can be further purified by recrystallization or column chromatography.
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Applications in Research and Development
4-Amino-2,3,5,6-tetrafluorobenzamide is a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[4]
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Pharmaceutical Development: The presence of the tetrafluorinated phenyl ring can significantly enhance the pharmacokinetic properties of a drug candidate.[4] The amino group provides a reactive handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. It can be used in the design of potent enzyme inhibitors and other therapeutic agents.
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Agrochemical Formulations: In the agrochemical sector, this compound can be used to synthesize novel pesticides and herbicides. The fluorine atoms can increase the efficacy and stability of the active ingredients.[4]
Safety and Handling
Detailed safety information is not available in the provided search results. As with any chemical, 4-Amino-2,3,5,6-tetrafluorobenzamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
4-Amino-2,3,5,6-tetrafluorobenzamide is a key synthetic intermediate with significant potential for the development of new molecules in the life sciences. Its unique properties, conferred by the highly fluorinated aromatic ring, make it an attractive building block for medicinal chemists and researchers in agrochemical development. The proposed synthetic route provides a practical approach for its preparation, enabling further exploration of its utility in various research and development endeavors.
